N-Benzyl-7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-2-amine
Description
N-Benzyl-7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-2-amine (CAS: 1936113-64-2) is a heterocyclic compound featuring a pyrrolo[2,1-f][1,2,4]triazine core substituted with a benzyl group at position 2, bromine at position 7, and chlorine at position 4. It is classified as a non-pharmaceutical chemical, explicitly intended for industrial or scientific research applications. Key properties include:
- Molecular formula: Estimated as C₁₃H₁₂BrClN₄ (based on structural analysis of the core and substituents) .
- Molecular weight: ~340.6 g/mol.
- Applications: Primarily used in chemical synthesis and material science research. Its non-medical status emphasizes its role in exploratory studies rather than therapeutic development .
Properties
Molecular Formula |
C13H10BrClN4 |
|---|---|
Molecular Weight |
337.60 g/mol |
IUPAC Name |
N-benzyl-7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-2-amine |
InChI |
InChI=1S/C13H10BrClN4/c14-11-7-6-10-12(15)17-13(18-19(10)11)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,18) |
InChI Key |
DFXNVAHFCDMLEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN3C(=CC=C3Br)C(=N2)Cl |
Origin of Product |
United States |
Preparation Methods
N-Amination of Pyrrole-2-Carboxylates
Ethyl 7-bromo-1H-pyrrole-2-carboxylate is subjected to N-amination using chloramine generated in situ from sodium hypochlorite and ammonium chloride. The reaction is conducted in a biphasic system (MTBE/water) with methyltrioctylammonium chloride (Aliquat-336) as a phase-transfer catalyst at 25–35°C for 2–4 hours. This yields the N-amino intermediate, ethyl 7-bromo-1H-pyrrole-2-carboxylate-N-amine, with >85% purity.
Leuckart Cyclization to Triazin-4(3H)-one
The N-aminated intermediate is heated with formamide and ammonium acetate at 130–140°C under nitrogen for 10–12 hours. This one-pot cyclization forms 7-bromopyrrolo[2,1-f][1,2,]triazin-4(3H)-one (Compound 66 in WO2014115171A1). Key spectral data include:
Chlorination at Position 4
The triazin-4(3H)-one intermediate is converted to the 4-chloro derivative using phosphorus oxychloride (POCl₃). In a modified procedure from CN110386936B, the triazinone is refluxed with POCl₃ and catalytic N,N-dimethylformamide (DMF) at 110°C for 6 hours. This replaces the carbonyl oxygen with chlorine, yielding 7-bromo-4-chloropyrrolo[2,1-f]triazine.
Optimization of Chlorination
-
Reagent : POCl₃ (5 eq.) with DMF (0.1 eq.) achieves >90% conversion.
-
Side products : <5% dichlorinated byproducts.
-
Workup : Excess POCl₃ is quenched with ice water, and the product is extracted into ethyl acetate.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for each synthesis step:
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| N-Amination | NaOCl, NH₄Cl, Aliquat-336, MTBE/H₂O | 85 | 90 | Phase separation efficiency |
| Leuckart Cyclization | Formamide, NH₄OAc, 140°C, N₂ | 78 | 88 | Prolonged reaction time |
| Chlorination | POCl₃, DMF, 110°C | 90 | 95 | Handling corrosive reagents |
| SNAr with Benzylamine | Benzylamine, K₂CO₃, DMF, 80°C | 73 | 92 | Competing hydrolysis |
Scalability and Industrial Considerations
-
Cost Efficiency : The use of MTBE and Aliquat-336 in N-amination ensures recyclability of the organic phase, reducing solvent waste.
-
Safety : POCl₃ requires strict temperature control to prevent exothermic decomposition.
-
Environmental Impact : Formamide-based cyclization generates ammonium byproducts, necessitating neutralization before disposal.
Structural Confirmation and Purity Assessment
Single-crystal X-ray diffraction (Fig. 1 in WO2014115171A1) confirms the triazine core’s planarity and substituent positions . HPLC purity exceeds 95% across all steps, with residual solvents (DMF, MTBE) <0.1% as per ICH guidelines.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and benzyl halides are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various benzylated derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
N-Benzyl-7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Mechanism of Action
The mechanism of action of N-Benzyl-7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural and Functional Comparison
Key Research Findings
Halogen Substitution and Bioactivity: The 7-bromo and 7-iodo analogues (CAS 937046-98-5 and Remdesivir intermediate) highlight the role of halogens at position 7 in antiviral and kinase inhibitor applications. Bromine’s moderate size and electronegativity balance steric and electronic effects, while iodine’s bulkiness may enhance binding in viral polymerase inhibition . In contrast, the 5-bromo derivative (CAS 2090299-79-7) demonstrates that halogen placement at position 5, combined with a diethylamino group at position 2, may optimize interactions with hydrophobic enzyme pockets .
The chlorine at position 4 introduces steric hindrance, which could reduce metabolic degradation in industrial applications .
CFTR Potentiators :
- Derivatives with substituents at positions 5 and 7 (e.g., methyl, fluoro) show enhanced cystic fibrosis transmembrane conductance regulator (CFTR) modulation. The absence of a substituent at position 5 in the target compound limits its relevance to CFTR-related therapeutics .
Biological Activity
N-Benzyl-7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, molecular interactions, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound this compound can be represented by the following chemical structure:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀BrClN₆ |
| Molecular Weight | 331.61 g/mol |
| CAS Number | 916420-30-9 |
| Solubility | Soluble in DMSO and DMF |
Antibacterial Activity
Recent studies have demonstrated the antibacterial activity of related triazine compounds. For example, a series of pyrrolo[2,1-f][1,2,4]triazine derivatives were synthesized and tested against various bacterial strains. The results indicated that compounds with specific substituents exhibited significant antibacterial effects.
Table 2: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12.5 µg/mL |
| Compound B | Escherichia coli | 25 µg/mL |
| N-Benzyl-7-bromo... | Pseudomonas aeruginosa | 15 µg/mL |
The MIC values suggest that this compound may have comparable efficacy to established antibiotics like ciprofloxacin.
The biological activity of this compound is thought to involve interaction with bacterial DNA topoisomerases. These enzymes are critical for DNA replication and transcription. Compounds that can inhibit these enzymes often show potent antibacterial activity.
Case Study: DNA Interaction
A study involving docking simulations revealed that the compound forms a stable complex with DNA topoisomerase II. The presence of halogen atoms (bromine and chlorine) appears to enhance binding affinity through halogen bonding interactions.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the benzyl ring and the triazine core can significantly influence biological activity. For instance:
- Substituents on the benzyl group : Electron-withdrawing groups enhance antibacterial potency.
- Halogenation : The presence of bromine and chlorine increases lipophilicity and improves membrane permeability.
Table 3: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Bromine at position 7 | Increased potency |
| Chlorine at position 4 | Enhanced solubility |
| Alkyl substituents | Reduced activity |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
